molecular formula C11H14ClN3O B7926178 2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide

2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide

Cat. No.: B7926178
M. Wt: 239.70 g/mol
InChI Key: QAVUWZWFGXNQFB-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide (CAS 1353980-85-4) is a high-purity synthetic compound with the molecular formula C 11 H 14 ClN 3 O and a molecular weight of 239.70 g/mol . This chemical is a key intermediate in medicinal chemistry research, particularly in the development of novel quinolyl pyrazinamide derivatives that function as potent and selective sigma-2 receptor (σ2R) ligands . The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is a biomarker overexpressed in proliferating cancer cells and is an emerging therapeutic target for oncology . In research settings, this acetamide derivative serves as a critical precursor for compounds that have demonstrated sub-micromolar potency against pancreatic cancer cell lines . Lead compounds derived from this chemical scaffold exhibit high binding affinity (Ki values in the nanomolar range) for σ2R and have shown significant in vivo efficacy in syngeneic models of pancreatic cancer, with some analogs boasting high oral bioavailability . The cytotoxicity of these compounds is notably enhanced in the presence of copper, suggesting a unique mechanism of action involving metal ion potentiation . Researchers value this compound for developing potential therapeutics that act through caspase-dependent and independent apoptotic pathways and increase the expression of autophagy markers like LC3B . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) prior to use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-8(10-7-13-4-5-14-10)15(9-2-3-9)11(16)6-12/h4-5,7-9H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVUWZWFGXNQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure

The compound features a cyclopropyl group and a pyrazine moiety, which are known to influence its biological properties. The presence of chlorine and an acetamide functional group further contributes to its activity profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

A study highlighted that derivatives with similar structures showed significant antifungal activity against various strains. For instance, compounds with a MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL were noted to be effective against fungi such as Fusarium oxysporum and Candida albicans .

Table 1: Antifungal Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
Compound A12.5Fusarium oxysporum
Compound B25Candida albicans
Compound C6.25Aspergillus niger

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. In vitro tests demonstrated efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with MIC values ranging from 16 to 32 µg/mL .

Table 2: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
Compound D16E. coli
Compound E32P. aeruginosa
Compound F8Klebsiella pneumoniae

Anticancer Activity

Research has shown that pyrazole derivatives can exhibit anticancer properties. A study focusing on pyrazole-based compounds revealed that certain derivatives demonstrated selective cytotoxicity against cancer cell lines, indicating potential for further development .

Table 3: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
Compound G10HeLa (cervical cancer)
Compound H15MCF-7 (breast cancer)
Compound I5A549 (lung cancer)

Structure-Activity Relationship (SAR)

The SAR analysis suggests that the presence of the cyclopropyl moiety enhances biological activity, particularly in antifungal applications. Modifications at the nitrogen positions of the pyrazine ring have been associated with increased potency against specific pathogens .

Case Studies

  • Antifungal Efficacy : A case study involving the synthesis of related compounds demonstrated that introducing electron-withdrawing groups significantly improved antifungal activity against resistant strains .
  • Antibacterial Screening : Another study focused on the antibacterial effects of similar compounds found that modifications in the side chains led to enhanced activity against multi-drug resistant bacteria .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness against Gram-negative bacteria is comparatively lower but still noteworthy.
  • Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for anti-inflammatory therapies.
  • Anticancer Potential : Research on pyrazine derivatives suggests that compounds similar to 2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values indicating significant inhibitory effects on cancer cell proliferation.

Antimicrobial Studies

A study investigated the antimicrobial efficacy of pyrazine derivatives against agricultural pathogens, suggesting potential applications in pest control due to their biological activity.

Cytotoxicity Assessments

Research has demonstrated that structural modifications in pyrazine derivatives can enhance their therapeutic effects against cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These findings indicate the compound's potential efficacy in cancer therapy, although further research is necessary to elucidate specific mechanisms of action.

Comparison with Similar Compounds

Structural Analogues in the Chloroacetamide Class

Chloroacetamides are characterized by a 2-chloro-N-substituted acetamide core. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Key Features References
2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide Cyclopropyl, pyrazin-2-yl-ethyl C₁₁H₁₅ClN₄O Pyrazine ring enhances π-π interactions; cyclopropyl improves metabolic stability .
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-ethyl-6-methylphenyl C₁₁H₁₄ClNO Lacks heteroaromaticity; simpler substituents reduce solubility .
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethylphenyl, methoxymethyl C₁₄H₂₀ClNO₂ Methoxymethyl group increases hydrophobicity; widely used herbicide .
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide 2-chlorobenzyl, pyrazole C₁₂H₁₂Cl₂N₂O Pyrazole ring offers distinct hydrogen-bonding potential .
2-Chloro-N-cyclopropyl-N-(2-methoxybenzyl)acetamide Cyclopropyl, 2-methoxybenzyl C₁₄H₁₇ClN₂O₂ Methoxybenzyl enhances lipophilicity; cyclopropyl stabilizes against oxidation .

Key Structural and Functional Differences

Heteroaromatic vs. Phenyl Substituents: The pyrazine ring in the target compound introduces π-π stacking capabilities absent in alachlor or 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. This may improve binding to aromatic enzyme pockets .

Cyclopropyl Group Effects :

  • Cyclopropyl substituents (shared with ’s compound) enhance metabolic stability by resisting oxidative degradation, a critical advantage in agrochemical design .

Solubility and Lipophilicity :

  • The pyrazine-ethyl group in the target compound increases water solubility compared to methoxybenzyl () or chlorobenzyl () substituents. However, alachlor’s methoxymethyl group confers higher membrane permeability .

Research Findings and Prioritization Trends

  • Herbicide Metabolites : Structurally related S-metolachlor transformation products (TPs) like 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-hydroxypropan-2-yl)acetamide () are prioritized for environmental monitoring due to hydroxyl groups that increase polarity and persistence .
  • Synthetic Accessibility : The pyrazine-ethyl group in the target compound may complicate synthesis compared to simpler analogues like alachlor, which is commercially mass-produced .

Preparation Methods

Core Reaction Mechanism

The cyclopropyl and pyrazine moieties are introduced via nucleophilic substitution. A representative pathway involves reacting 2-chloroacetamide with N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)amine in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) at 25–30°C. Triethylamine is typically added to scavenge HCl, with yields reaching 70–85% after 12–24 hours.

Key Parameters:

  • Temperature : Reactions below 40°C prevent decomposition of the cyclopropyl group.

  • Solvent : Dichloromethane minimizes side reactions compared to acetone or DMF.

  • Stoichiometry : A 1:1.2 molar ratio of chloroacetamide to amine optimizes conversion.

Microwave-Assisted Coupling

Accelerated Synthesis

Adapting protocols for analogous compounds (e.g., 2-chloro-N-pyridin-2-yl-acetamide), microwave irradiation reduces reaction times from hours to minutes. In one method:

  • 2-Aminopyrazine reacts with chloroacetyl chloride in 1,2-dichloroethane.

  • Microwave irradiation at 300 W and 80°C for 5 minutes achieves 97% yield.

  • Post-reaction pH adjustment to 9 with NaOH ensures product stability.

Advantages:

  • Efficiency : 5-minute reaction vs. 12-hour conventional methods.

  • Purity : Reduced byproducts due to controlled heating.

Multi-Step Crystallization-Driven Synthesis

Isolation of Intermediates

Patent data outlines a crystallization approach for structurally related acetamides, adaptable to the target compound:

StepProcessConditionsYield
1Alkylation of 2-aminopyrazineIsopropyl bromide, KOtBu, DMF, 80–85°C, 6h88%
2ChloroacetylationChloroacetyl chloride, Et₃N, CH₂Cl₂, 25°C, 12h76%
3Crystallizationn-Heptane, 0–5°C, 4h92% purity

Critical Observations:

  • Solvent Choice : n-Heptane enhances crystal lattice stability vs. ethyl acetate.

  • Temperature Control : Cooling to 0–5°C prevents oiling out.

Comparative Analysis of Methods

Yield and Scalability

MethodYieldTimeScalability
Nucleophilic substitution85%24hIndustrial (kg-scale)
Microwave97%5minLab-scale (mg–g)
Crystallization-driven76–88%10hPilot-scale (100g)

Challenges and Optimization Opportunities

Byproduct Formation

  • N-Cyclopropyl degradation : Occurs above 40°C; solved by stepwise cooling.

  • Di-acetylation : Mitigated via slow chloroacetyl chloride addition.

Green Chemistry Alternatives

  • Solvent substitution : Cyclopentyl methyl ether (CPME) tested for dichloromethane replacement, showing 68% yield but longer reaction times .

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis involving: (i) Condensation of pyrazine derivatives with chloroacetyl chloride under inert conditions (argon/nitrogen) to form intermediates. (ii) Cyclopropane ring introduction via alkylation using cyclopropylamine, requiring precise temperature control (40–60°C) and anhydrous solvents (e.g., THF or DCM) . (iii) Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
  • Critical Parameters : Reaction stoichiometry, exclusion of moisture, and post-synthesis NMR validation (δ 1.0–1.3 ppm for cyclopropyl protons; δ 8.5–9.0 ppm for pyrazine protons) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Techniques :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent integration (e.g., pyrazine C-H vs. cyclopropyl C-H) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify impurities (<2%) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ = 255.1 m/z) .

Q. How can initial biological activity screening be designed for this compound?

  • Assay Design :
  • Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

  • Strategy : (i) Core Modifications : Replace pyrazine with pyridine/pyrimidine to evaluate heterocycle impact on target binding . (ii) Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the cyclopropyl ring to assess pharmacokinetic properties (logP, solubility) . (iii) Bioisosteric Replacement : Swap chloroacetamide with sulfonamide to compare potency .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with predicted binding affinities to targets (e.g., enzyme active sites) .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Troubleshooting Steps :
  • Orthogonal Assays : Validate kinase inhibition via radiometric (³²P-ATP) and fluorescence-based methods .
  • Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .
  • Batch Reproducibility : Compare synthesis batches (NMR/HPLC) to rule out impurity-driven variability .

Q. How can computational modeling guide mechanistic studies of this compound?

  • Approaches :
  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to map electrostatic potential (MESP) and identify nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD) : Simulate binding stability to receptors (e.g., 100 ns trajectories in explicit solvent) .
  • ADMET Prediction : Use SwissADME to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields, byproducts)?

  • Solutions :
  • Catalyst Optimization : Screen Pd/C or Ni catalysts for cyclopropane coupling efficiency .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., chloroacetylation) to improve yield .
  • Byproduct Analysis : Use LC-MS to identify and suppress dimerization/oxidation side reactions .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profiling :
  • Thermal Stability : TGA/DSC to determine decomposition temperatures (>150°C typical for acetamides) .
  • Photodegradation : UV-light exposure tests (λ = 254 nm) with HPLC monitoring .
  • pH Sensitivity : Incubate in buffers (pH 3–10) and track degradation via NMR .

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